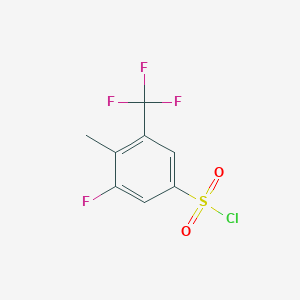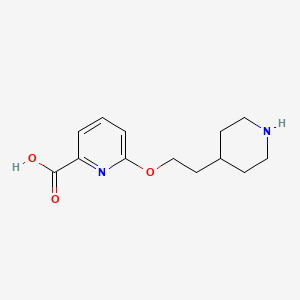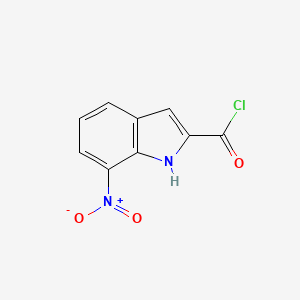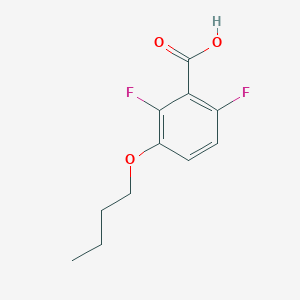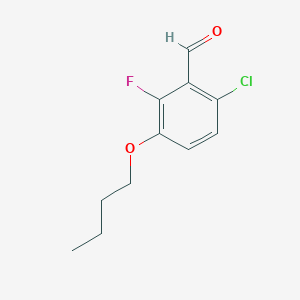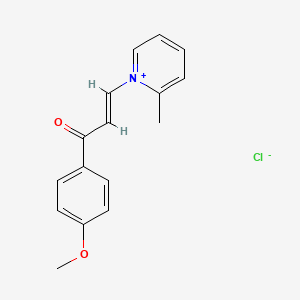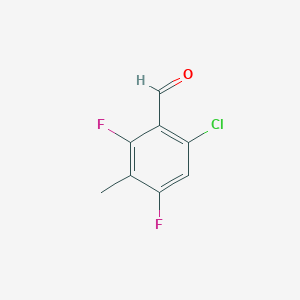
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine
Descripción general
Descripción
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine is a chemical compound with the empirical formula C5H3BrFN . It is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine can be represented by the SMILES stringFc1ccc(Br)cn1 . This represents a pyridine ring with a bromine atom and a fluoropiperidinyl group attached to it. Physical And Chemical Properties Analysis
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine has a molecular weight of 175.99 . It has a refractive index of 1.5325 . The boiling point is 162-164 °C/750 mmHg and it has a density of 1.71 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine is used in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit diverse biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound showed significant clot lysis value against human blood clot formation, while another demonstrated potent inhibition against Escherichia coli (Ahmad et al., 2017).
Proton Transfer Studies
Research on derivatives of 5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridine, has provided insights into proton transfer mechanisms. These compounds exhibit photoreactions like excited-state intramolecular and intermolecular double-proton transfers, which are significant for understanding molecular interactions and fluorescence properties (Vetokhina et al., 2012).
Antimicrobial Activity
The synthesis of cyanopyridine derivatives from bromo-pyridine compounds has been explored for their potential antimicrobial activity. These compounds exhibit varied effectiveness against a range of aerobic and anaerobic bacteria, offering potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Optical and Electronic Studies
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine derivatives have been utilized in the study of molecular structures and electronic properties. Research includes the investigation of optical properties, molecular orbitals, and non-linear optical (NLO) properties, contributing to the understanding of electronic interactions and potential applications in material sciences (Vural & Kara, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(4-fluoropiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVLMLCPKQWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




